CID 71405352
Description
CID 71405352 is a chemical compound cataloged in PubChem, a comprehensive database for chemical properties, bioactivity, and molecular descriptors. For example, analogs of this compound might exhibit biological activity through enzyme inhibition or receptor modulation, as seen in structurally related marine toxins (e.g., oscillatoxin derivatives) .
The characterization of this compound would follow standard protocols for compound validation, including spectroscopic analysis (NMR, mass spectrometry) and chromatographic purity assessments, as outlined in guidelines for experimental reproducibility . Its synthesis might involve multistep organic reactions, with detailed protocols for reaction conditions (e.g., solvents, catalysts, temperatures) and purification methods (e.g., column chromatography, recrystallization) .
Properties
Molecular Formula |
C3H5AlBr |
|---|---|
Molecular Weight |
147.96 g/mol |
InChI |
InChI=1S/C3H5.Al.BrH/c1-2-3-1;;/h1H,2-3H2;;1H/q;+1;/p-1 |
InChI Key |
DSYDHUZVGSMPQQ-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1[Al]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of chemical compounds like CID 71405352 usually involves large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring that the compound can be produced in sufficient quantities for commercial use. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
General Reaction Types
Compounds with functional groups comparable to CID 71405352 (e.g., amides, sulfonamides, or heterocyclic systems) typically undergo reactions such as:
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Functional group transformations (e.g., oxidation, reduction, substitution).
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Interactions with biological targets (e.g., enzyme inhibition, receptor binding).
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Degradation pathways (e.g., hydrolysis, metabolic cleavage).
For example, sulfonamides often participate in nucleophilic aromatic substitution or hydrolysis under acidic/basic conditions . Similarly, heterocyclic compounds may undergo ring-opening reactions or addition reactions .
Reactivity Patterns in Related Compounds
While this compound’s specific reactivity is undocumented in the provided sources, insights can be drawn from analogous compounds:
Substitution Reactions
Compounds with amine or amide groups (e.g., sulfonamides) often undergo nucleophilic substitution , where the amine is replaced by other functional groups (e.g., alkyl halides or acyl chlorides) .
Oxidation/Reduction
Amine-containing compounds may undergo oxidation to form amine oxides or reduction to primary amines using reagents like hydrogen peroxide or lithium aluminum hydride .
Metabolic Degradation
In biological systems, such compounds may undergo hydrolysis (e.g., cleavage of amide bonds) or cytochrome P450-mediated oxidation , altering their structure and activity .
Limitations of Available Data
The search results lack explicit experimental data (e.g., reaction conditions, kinetics, or product structures) for this compound. For example:
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PubChem ( ) and CAS SciFinder ( ) are authoritative databases, but no specific entries for this compound were found in the provided results.
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Studies on similar compounds (e.g., sulfonamides, triazines) describe general reactivity trends , but direct extrapolation to this compound is speculative.
Recommended Research Directions
To obtain detailed reaction data for this compound, consider:
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Consulting primary literature : Search peer-reviewed journals or patents for experimental studies involving this compound.
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Using predictive tools : Leverage computational models (e.g., QSAR, molecular docking) to simulate reactivity .
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Experimental validation : Conduct in vitro/in vivo assays to determine reaction pathways under specific conditions .
Scientific Research Applications
CID 71405352 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of CID 71405352 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 71405352, a comparative analysis with structurally or functionally related compounds is essential. Below is a systematic comparison based on methodologies described in the evidence:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Contrasts and Similarities
Structural Complexity: Oscillatoxin D (CID 101283546) is a macrocyclic polyketide with high molecular weight, contrasting with simpler heterocyclic structures like 7-bromobenzo[b]thiophene-2-carboxylic acid . This compound may occupy an intermediate complexity tier, depending on its substituents.
Functional Groups and Reactivity :
- Bromothiophene derivatives (e.g., CAS 7312-10-9) exhibit electrophilic aromatic substitution reactivity, useful in synthesizing pharmacophores . If this compound contains similar halogenated motifs, it may share synthetic utility.
- Oscillatoxin D’s lactone ring confers rigidity and membrane-targeting properties, whereas this compound’s reactivity would depend on its core scaffold .
Biological and Industrial Relevance :
- Marine toxins like oscillatoxin D are studied for their ion channel-modulating effects, whereas this compound’s applications remain speculative without empirical data .
- Reference standards such as iridin (CAS 491-74-7) underscore the importance of this compound’s purity and stability in analytical applications .
Methodological Considerations
- Data Sources : Structural analogs were identified using PubChem’s similarity search tools, as recommended in pharmaceutical research .
- Experimental Validation : Comparative studies require validated protocols for bioactivity assays (e.g., IC50, EC50) and spectroscopic characterization, per guidelines from Medicinal Chemistry Research and Chemical and Pharmaceutical Bulletin .
- Limitations : The absence of this compound’s crystallographic or spectral data precludes definitive conclusions about its 3D conformation or synthetic pathways. Collaborative databases like the Cambridge Crystallographic Data Centre (CCDC) could mitigate this gap .
Q & A
Q. How should negative or inconclusive results for this compound’s efficacy be reported to avoid publication bias?
- Methodology : Publish in journals specializing in negative results (e.g., PLOS ONE’s "Missing Pieces" collection). Use the MIAME (Minimum Information About a Microarray Experiment) or MIAPE (for proteomics) standards to ensure data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
